Non-Isotopic vs. Isotopic Internal Standard: Correction of 3.5-Fold Interindividual Recovery Variability
In a direct head-to-head comparison using patient plasma samples, the non-isotope-labeled internal standard (zileuton) failed to correct for interindividual variability in lapatinib recovery, whereas the isotope-labeled internal standard (lapatinib-d3) successfully normalized these differences [1]. Lapatinib-d7, with its +7 Da mass shift, provides superior mass resolution compared to the -d3 variant, reducing isotopic interference from the parent analyte .
| Evidence Dimension | Correction of interindividual recovery variability in patient plasma |
|---|---|
| Target Compound Data | Successfully corrects for recovery variability; mass shift +7 Da from parent |
| Comparator Or Baseline | Zileuton (non-isotopic IS): fails to correct interindividual variability; Lapatinib-d3: +3 Da mass shift |
| Quantified Difference | Recovery variability with non-isotopic IS: 3.5-fold range (16-56%) in cancer patients; with isotopic IS: normalized recovery |
| Conditions | LC-MS/MS analysis of lapatinib in pretreatment plasma from 6 cancer patients; calibration range 5-5000 ng/mL |
Why This Matters
Procurement of lapatinib-d7 ensures accurate lapatinib quantification in individual patient samples where non-isotopic internal standards produce erroneous results, directly impacting therapeutic drug monitoring reliability and pharmacokinetic study validity.
- [1] Wu J, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;941:100-8. View Source
